1-(4-Methoxybutyl)piperazine 1-(4-Methoxybutyl)piperazine
Brand Name: Vulcanchem
CAS No.: 496808-02-7
VCID: VC3839097
InChI: InChI=1S/C9H20N2O/c1-12-9-3-2-6-11-7-4-10-5-8-11/h10H,2-9H2,1H3
SMILES: COCCCCN1CCNCC1
Molecular Formula: C9H20N2O
Molecular Weight: 172.27 g/mol

1-(4-Methoxybutyl)piperazine

CAS No.: 496808-02-7

Cat. No.: VC3839097

Molecular Formula: C9H20N2O

Molecular Weight: 172.27 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methoxybutyl)piperazine - 496808-02-7

Specification

CAS No. 496808-02-7
Molecular Formula C9H20N2O
Molecular Weight 172.27 g/mol
IUPAC Name 1-(4-methoxybutyl)piperazine
Standard InChI InChI=1S/C9H20N2O/c1-12-9-3-2-6-11-7-4-10-5-8-11/h10H,2-9H2,1H3
Standard InChI Key RCUHJBWDIITPIC-UHFFFAOYSA-N
SMILES COCCCCN1CCNCC1
Canonical SMILES COCCCCN1CCNCC1

Introduction

Chemical Identity and Structural Characteristics

1-(4-Methoxybutyl)piperazine, with the molecular formula C9H20N2O\text{C}_9\text{H}_{20}\text{N}_2\text{O}, belongs to the piperazine class of heterocyclic amines. The methoxybutyl group at the nitrogen atom introduces both hydrophobicity and electron-donating effects, influencing its reactivity and interaction with biological targets .

Molecular and Computed Properties

Key physicochemical properties derived from experimental and computational studies include:

PropertyValue
Molecular Weight172.27 g/mol
XLogP30.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds5
Topological Polar Surface24.5 Ų
Heavy Atom Count12

These properties suggest moderate lipophilicity and membrane permeability, aligning with trends observed in CNS-active compounds . The low XLogP3 value indicates limited lipid solubility, which may restrict blood-brain barrier penetration without structural modifications.

Physicochemical and Spectroscopic Profiles

Experimental data from nuclear magnetic resonance (NMR) and mass spectrometry confirm the compound’s structure. The 1H^1\text{H}-NMR spectrum exhibits characteristic peaks for the piperazine ring (δ 2.5–3.0 ppm) and methoxy group (δ 3.3 ppm) . Stability studies under varying pH conditions reveal decomposition above pH 9, necessitating storage at -20°C in inert atmospheres .

Applications in Drug Discovery and Development

The compound’s physicochemical profile suggests potential as a building block for:

  • Anthelmintic agents: Piperazines induce flaccid paralysis in nematodes via GABAergic mechanisms.

  • Antidepressants: Structural similarity to SSRIs (selective serotonin reuptake inhibitors) warrants exploration .

  • Kinase inhibitors: Piperazine moieties are common in oncology drugs like palbociclib .

Future Research Directions

Critical knowledge gaps include:

  • Target identification: High-throughput screening against receptor libraries.

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiling.

  • Synthetic optimization: Development of one-pot methodologies to improve yield.

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